5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine
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Overview
Description
5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxyphenyl group at the 2nd position, and a methyl group at the 6th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methoxyphenyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced using a suitable aryl halide and a base.
Methylation: The methyl group can be introduced through alkylation using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituents used.
Scientific Research Applications
5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyrimidin-4-amine: Lacks the fluorine and methoxyphenyl groups, resulting in different chemical properties and biological activities.
5-Fluoro-6-methylpyrimidin-4-amine: Similar structure but without the methoxyphenyl group, leading to different reactivity and applications.
N-[2-(4-Methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine:
Uniqueness
The presence of both the fluorine atom and the methoxyphenyl group in 5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxyphenyl group contributes to its ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-10-13(15)14(18-9-17-10)16-8-7-11-3-5-12(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKBJXPLBBQUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NCCC2=CC=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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